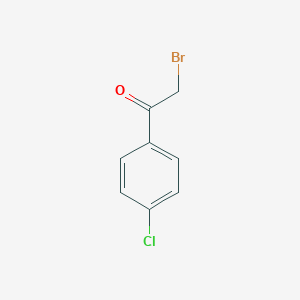

2-Bromo-4'-chloroacetophenone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8452. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAYZKKEOIAALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060209 | |

| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-38-9 | |

| Record name | 2′-Bromo-4-chloroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenacyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4'-chloroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-bromo-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromomethyl p-chlorophenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROPHENACYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R0V40DI4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Halogenated Acetophenones in Organic Chemistry

Halogenated acetophenones, particularly α-haloacetophenones, represent a crucial class of intermediates in organic synthesis. patsnap.comresearchgate.net Their importance stems from the presence of two reactive electrophilic sites: the α-carbon atom bonded to the halogen and the carbonyl carbon. researchgate.net This dual reactivity makes them valuable precursors for constructing a wide array of complex molecules, especially nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, many of which exhibit significant biological activity. researchgate.net

The halogenation of aldehydes and ketones at their α-positions is a common and fundamental substitution reaction in laboratory settings. openstax.org The process is typically acid-catalyzed, proceeding through an enol intermediate. openstax.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but notably independent of the halogen's concentration, indicating that the formation of the enol is the rate-limiting step. openstax.org The introduction of halogen atoms into organic molecules is a vital transformation, as halogenated compounds are prevalent in active pharmaceutical ingredients (APIs) and agrochemicals. rsc.org Chlorinated organic compounds, for example, are not only valued for enhancing pharmacological properties but also serve as essential building blocks for more complex structures. rsc.org

Role of 2 Bromo 4 Chloroacetophenone As a Versatile Synthetic Building Block

The utility of 2-bromo-4'-chloroacetophenone as a versatile synthetic building block is well-documented in chemical literature. Its reactive nature allows it to be a key starting material in the synthesis of various pharmaceuticals and agrochemicals. lookchem.com It is particularly recognized for its role as a precursor in the synthesis of heterocyclic systems.

A prominent example of its application is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, this compound is reacted with a thioamide derivative, such as thioacetamide (B46855), to yield a substituted thiazole. For instance, the cyclization reaction with thioamides can produce compounds like 4-(4-chlorophenyl)-2-methylthiazole, a process that can achieve a high yield of 95.8%. The reaction is typically carried out in a polar aprotic solvent like ethanol (B145695) or dimethylformamide (DMF) at temperatures ranging from 60–80°C.

Furthermore, this compound serves as an intermediate in the production of various other chemical products. lookchem.com Its ability to react with a wide range of nucleophiles makes it an invaluable starting material for preparing complex organic molecules. lookchem.com For example, it is used as an intermediate for the synthesis of pharmaceuticals such as Alpidem and Lofepramine. Research has also demonstrated its use in reactions with aliphatic amines in the presence of palladium catalysts to form 3-methyleneisoindolin-1-ones. It can also be used in reactions with 5-aminopyrrolo[3,2-b]pyridine in 1,2-dimethoxyethane. juniperpublishers.com

| Reaction Type | Reactant | Product Class | Example Product |

| Hantzsch Thiazole Synthesis | Thioamide | Thiazole derivative | 4-(4-Chlorophenyl)-2-methylthiazole |

| Palladium-catalyzed amination | Aliphatic amine | Isoindolinone | 3-Methyleneisoindolin-1-one |

| Nucleophilic Substitution | 5-aminopyrrolo[3,2-b]pyridine | Pyrrolopyridine derivative | Not specified juniperpublishers.com |

Overview of Current Research Trajectories and Academic Interest

Classical Bromination Strategies

Classical approaches to the synthesis of this compound predominantly rely on the direct bromination of 4'-chloroacetophenone (B41964) or the use of N-bromosuccinimide as a brominating agent.

Direct Bromination of 4'-Chloroacetophenone

The direct bromination of 4'-chloroacetophenone is a common and straightforward method for preparing this compound. This electrophilic substitution reaction typically involves treating 4'-chloroacetophenone with elemental bromine. prepchem.com

One documented procedure involves dissolving 4'-chloroacetophenone in a mixture of anhydrous ether and dioxane. Bromine is then added dropwise while maintaining the temperature around 20°C. prepchem.com The reaction mixture is subsequently washed with water, and the organic layer is dried and concentrated to yield the product. prepchem.com Another approach utilizes acetic acid as a solvent, with pyridine (B92270) hydrobromide perbromide acting as the brominating agent, at a reaction temperature of 90°C. researchgate.net

A variation of this method involves the use of a sodium bromate (B103136) and sodium bromide mixture in the presence of sulfuric acid and ethanol (B145695). This process has been reported to produce α-bromo-4-chloroacetophenone with a high yield of 94%. google.com

N-Bromosuccinimide (NBS)-Mediated α-Bromination Techniques

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the α-carbon of ketones, offering a milder and more selective alternative to direct bromination with Br₂. researchgate.netorganic-chemistry.orgsci-hub.se This method is effective for the synthesis of this compound.

The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), or a radical initiator. researchgate.netscirp.org For instance, the α-bromination of ketones can be efficiently carried out using NBS in the presence of a catalytic amount of ammonium (B1175870) acetate (B1210297). rsc.org The reaction conditions, including the solvent, can be adjusted based on the substrate; for example, cyclic ketones react well in diethyl ether at room temperature, while acyclic ketones are effectively brominated in carbon tetrachloride at higher temperatures. rsc.org Microwave irradiation has also been employed to accelerate the NBS bromination of ketones, significantly reducing reaction times. researchgate.net

Alternative Synthetic Routes and Precursors

Beyond the classical bromination of 4'-chloroacetophenone, alternative synthetic pathways offer different approaches to obtaining this compound.

Friedel-Crafts Acylation Followed by Subsequent Halogenation

An alternative strategy involves a two-step process beginning with a Friedel-Crafts acylation reaction. smolecule.com In the first step, chlorobenzene (B131634) is acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to produce 4'-chloroacetophenone. quora.comchemchart.comaskfilo.com The resulting 4'-chloroacetophenone is then subjected to a subsequent halogenation step, as described in the classical bromination strategies, to yield this compound.

Condensation of Bromoacetyl Chloride with Chlorobenzene in the Presence of Lewis Acids

This method involves the direct condensation of bromoacetyl chloride with chlorobenzene. The reaction is facilitated by a Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). google.com The Lewis acid activates the bromoacetyl chloride, promoting the electrophilic attack on the chlorobenzene ring to form the desired product. This approach provides a more direct route to this compound compared to the multi-step Friedel-Crafts acylation followed by bromination.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and catalysts.

For direct bromination methods, controlling the temperature is critical to prevent side reactions. prepchem.com The choice of solvent can also influence the reaction's efficiency and selectivity. For instance, using a mixture of ether and dioxane has been shown to be effective. prepchem.com In NBS-mediated brominations, the catalyst plays a significant role. Studies have shown that catalysts like p-toluenesulfonic acid or ammonium acetate can effectively promote the reaction. scirp.orgrsc.org Microwave-assisted synthesis has emerged as a technique to significantly shorten reaction times and potentially improve yields. researchgate.net

In the condensation of bromoacetyl chloride with chlorobenzene, the choice and amount of the Lewis acid catalyst are critical. Aluminum trichloride is a preferred catalyst for this transformation. google.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. researchgate.net Purification of the final product is typically achieved through recrystallization from a suitable solvent, which helps in obtaining a product with high purity.

| Compound Name |

| This compound |

| 4'-Chloroacetophenone |

| Bromine |

| N-Bromosuccinimide (NBS) |

| Bromoacetyl Chloride |

| Chlorobenzene |

| Aluminum trichloride |

| Pyridine hydrobromide perbromide |

| Sodium bromate |

| Sodium bromide |

| p-Toluenesulfonic acid |

| Ammonium acetate |

| Acetyl chloride |

Table of Research Findings on Synthetic Methods

| Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Direct Bromination | 4'-Chloroacetophenone, Bromine | - | Anhydrous ether, Dioxane | 20 | Not specified | prepchem.com |

| Direct Bromination | 4'-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic acid | 90 | Not specified | researchgate.net |

| Direct Bromination | 4'-Chloroacetophenone, Sodium bromate, Sodium bromide | Sulfuric acid | Ethanol | 70 | 94 | google.com |

| NBS-Mediated α-Bromination | Ketones, NBS | Ammonium acetate | Diethyl ether (for cyclic ketones), Carbon tetrachloride (for acyclic ketones) | 25 (for cyclic), 80 (for acyclic) | Good | rsc.org |

| Friedel-Crafts Acylation | Chlorobenzene, Acetyl chloride | Anhydrous AlCl₃ | Not specified | Not specified | Not specified | quora.comchemchart.comaskfilo.com |

| Condensation | Bromoacetyl chloride, Chlorobenzene | Aluminum trichloride | Not specified | Not specified | Not specified | google.com |

Solvent Effects in Synthesis

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rates, selectivity, and yield. Solvents are selected based on their ability to dissolve the reactants, their inertness to the reaction conditions, and their impact on the reaction mechanism.

Commonly used solvents for the bromination of 4'-chloroacetophenone include:

Acetic Acid: A study demonstrated the synthesis of this compound using acetic acid as a solvent with pyridine hydrobromide perbromide as the brominating agent. researchgate.net This polar protic solvent can facilitate the reaction by stabilizing the intermediates.

Chloroform (B151607): Chloroform is another frequently employed solvent. chemicalbook.comprepchem.com Its non-polar nature can be advantageous in controlling the reactivity of bromine. In one method, 4'-chloropropiophenone (B124772) was dissolved in chloroform in the presence of a small amount of aluminum chloride before the dropwise addition of a bromine solution. chemicalbook.com

Methanol: Methanol has been used as a solvent where 4'-chloropropiophenone was dissolved at room temperature before the addition of bromine and a few drops of hydrobromic acid. chemicalbook.com

Ether and Dioxane Mixture: A mixture of anhydrous ether and dioxane has been utilized in the synthesis. prepchem.com The use of ether can help in the subsequent work-up and purification steps.

Carbon Tetrachloride: Crystals of this compound have been grown from carbon tetrachloride, indicating its use as a solvent for purification and crystallization. researchgate.net

Below is an interactive data table summarizing the solvents used in the synthesis of this compound and its analogs.

| Solvent | Reactant | Brominating Agent | Catalyst/Additive | Reference |

| Acetic Acid | 4'-Chloroacetophenone | Pyridine hydrobromide perbromide | - | researchgate.net |

| Chloroform | 4'-Chloropropiophenone | Bromine | Aluminum chloride | chemicalbook.com |

| Chloroform | 4'-Chloropropiophenone | Bromine | Anhydrous aluminum chloride | prepchem.com |

| Methanol | 4'-Chloropropiophenone | Bromine | Hydrobromic acid | chemicalbook.com |

| Ether/Dioxane | 4'-Chloroacetophenone | Bromine | - | prepchem.com |

| Carbon Tetrachloride | 2-Bromo-4-chloroacetophenone | - | - | researchgate.net |

Temperature and Stoichiometry Control

Precise control over temperature and stoichiometry is paramount for achieving high yields and minimizing the formation of undesirable by-products in the synthesis of this compound.

Temperature Control:

The bromination of acetophenones is an exothermic reaction, and therefore, temperature control is crucial to prevent side reactions, such as multiple brominations or reactions involving the aromatic ring.

A study on the bromination of various acetophenone (B1666503) derivatives highlighted the importance of reaction temperature. researchgate.net For the synthesis of 4-chloro-α-bromo-acetophenone, a temperature of 90 °C was found to be effective. researchgate.net

In a synthesis using a mixture of anhydrous ether and dioxane, the reaction was maintained at 20°C (±5°C) during the dropwise addition of bromine. prepchem.com

Another procedure involving chloroform as a solvent maintained the temperature between 30° to 35° C during the addition of bromine. prepchem.com

Continuous bromination processes often control the temperature of the incoming reactant solutions to manage the reaction exotherm. For example, in a continuous process for preparing 2-bromo-4-methylphenol, the bromine and p-cresol (B1678582) solutions were pre-cooled to between -35 to 30 °C. google.com

Stoichiometry Control:

The molar ratio of the reactants, specifically the brominating agent to the 4'-chloroacetophenone, is a critical parameter.

An excess of the brominating agent can lead to the formation of di-brominated and other poly-brominated by-products.

Insufficient brominating agent will result in an incomplete reaction and a lower yield of the desired product.

In one study, a molar ratio of 1.0:1.1 of 4-chloroacetophenone to pyridine hydrobromide perbromide was used. researchgate.net

Another synthesis used an equimolar amount (0.1 mol) of 4'-chloropropiophenone and bromine. chemicalbook.com

In a larger scale synthesis, 0.65 mole of 4-chloroacetophenone was reacted with 0.65 mole of bromine. prepchem.com

The following table provides a summary of the reaction conditions from various research findings.

| Reactant | Brominating Agent | Solvent | Temperature | Molar Ratio (Substrate:Brominating Agent) | Yield | Reference |

| 4'-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 °C | 1.0:1.1 | >80% for 14/18 students | researchgate.net |

| 4'-Chloropropiophenone | Bromine | Chloroform | Room Temperature (overnight) | 1:1 | - | chemicalbook.com |

| 4'-Chloropropiophenone | Bromine | Methanol | Room Temperature (110 h) | 1:1.2 | 98% | chemicalbook.com |

| 4'-Chloroacetophenone | Bromine | Ether/Dioxane | 20 °C (±5°C) | 1:1 | - | prepchem.com |

| 4'-Chloropropiophenone | Bromine | Chloroform | 30-35 °C | - | - | prepchem.com |

Nucleophilic Substitution Reactions at the α-Bromo Position

The most common transformations involving this compound are nucleophilic substitution reactions where the bromide ion acts as a leaving group. The presence of the adjacent carbonyl group significantly activates the α-carbon towards substitution, making these reactions unusually fast compared to analogous alkyl halides. nih.govresearchgate.net

This compound readily reacts with various nitrogen and sulfur nucleophiles. These reactions are fundamental for the construction of important heterocyclic scaffolds, most notably thiazoles. The Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide-containing compound, is a prime example. ambeed.com

For instance, the reaction of this compound with thiourea (B124793) or N-substituted thioureas in a solvent like ethanol leads to the formation of 2-amino-4-(4-chlorophenyl)thiazole derivatives. researchgate.netijcce.ac.ir Similarly, reaction with thioacetamide (B46855) yields the corresponding 2-methylthiazole (B1294427) derivative. These reactions proceed via an initial nucleophilic attack by the sulfur atom on the α-carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.

The scope of this reaction is broad, encompassing various amine and thiol-based nucleophiles. Syntheses of diverse thiazole derivatives have been reported using reagents such as piperidine-4-carbothioamide (B1532958) and thiosemicarbazide (B42300). asianpubs.orggoogle.comdlsu.edu.ph These reactions are crucial for generating libraries of compounds for biological screening, including potential anticancer and antitrypanosomal agents. ijcce.ac.irnih.gov

| Nucleophile | Product Type | Reaction | Reference |

|---|---|---|---|

| Thiourea | 2-Aminothiazole derivative | Hantzsch Thiazole Synthesis | ijcce.ac.ir |

| Thioacetamide | 2-Methylthiazole derivative | Hantzsch Thiazole Synthesis | |

| Thiosemicarbazide | Thiazole derivative | Dehydrocyclization | dlsu.edu.ph |

| Piperidine-4-carbothioamide | Piperidinyl-thiazole derivative | Cyclocondensation | google.com |

The outcome of nucleophilic substitution reactions on this compound is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of a base or catalyst.

Solvent: The reaction is often performed in polar solvents like ethanol or dimethylformamide (DMF). google.com Ethanol is a common choice for Hantzsch thiazole synthesis, often under reflux conditions. ijcce.ac.ir DMF can accelerate reaction rates but may require additional neutralization steps. The choice of solvent can also influence the stability of intermediates and transition states, thereby affecting the reaction pathway. numberanalytics.comup.ac.za

Temperature: Temperature control is critical for managing reaction rates and preventing side reactions. Hantzsch thiazole syntheses are typically conducted at elevated temperatures, ranging from 60-80°C or under reflux, to ensure complete cyclization. google.com Some modern protocols utilize microwave irradiation to shorten reaction times. ambeed.com

Base/Catalyst: While many substitutions proceed without an explicit base, the addition of a weak base like sodium bicarbonate (NaHCO₃) can be used to neutralize the hydrobromic acid byproduct, which can be crucial for acid-sensitive substrates or products. ambeed.com In some cases, catalysts are employed; for example, potassium iodide can be used to catalyze the reaction between α-haloketones, primary amines, and carbon disulfide. ias.ac.in

The interplay of these factors determines the yield and purity of the desired product. For example, in the synthesis of 4-(4-chlorophenyl)-2-methylthiazole, refluxing in ethanol or DMF for 4-6 hours is recommended.

Reaction with Amines and Thiols

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution, although it is generally deactivated towards this type of reaction. The deactivation stems from the electron-withdrawing inductive effect (-I effect) of both the chlorine atom and the bromoacetyl group. echemi.comvedantu.com The chlorine atom, being more electronegative than carbon, pulls electron density from the benzene (B151609) ring, making it less attractive to incoming electrophiles compared to unsubstituted benzene. echemi.comwyzant.com

Reductive Transformations of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding 2-bromo-1-(4-chlorophenyl)ethanol (B3055132). This transformation is significant as it creates a chiral center, and enantioselective methods can provide access to valuable chiral building blocks for pharmaceuticals. almacgroup.comgoogle.com

A variety of reducing agents can be employed for this purpose.

Chemical Reduction: Conventional inorganic reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group. evitachem.com However, chemoselectivity can be an issue, as some reagents might also reduce the carbon-bromine bond. Milder, more selective methods have been developed. For instance, metallic bismuth, prepared in situ from BiCl₃ and NaBH₄ in water, can effectively dehalogenate α-bromo ketones to their parent ketones. tandfonline.com Indium metal has also been shown to chemoselectively reduce the carbon-halogen bond. capes.gov.br

Biocatalytic Reduction: Enzymatic and whole-cell microbial reductions offer high stereoselectivity, which is difficult to achieve with traditional chemical methods. almacgroup.commdpi.com Carbonyl reductases (CREDs) are enzymes that can reduce prochiral ketones with high specificity and enantioselectivity. almacgroup.com The reduction of this compound using various microbial strains, such as Rhodotorula glutinis and Candida magnoliae, has been reported to produce the corresponding (R)- or (S)-alcohol with high enantiomeric excess. mdpi.com These biocatalytic processes are advantageous as they operate under mild physiological conditions. almacgroup.com

| Method | Reagent/Biocatalyst | Typical Product | Selectivity | Reference |

|---|---|---|---|---|

| Chemical Reduction | NaBH₄ / LiAlH₄ | α-Haloalcohol | Variable chemoselectivity | |

| Dehalogenation | Metallic Bismuth | Parent Ketone | Chemoselective for C-X bond | tandfonline.com |

| Biocatalytic Reduction | Microbial Strains (e.g., Rhodotorula) | Chiral α-Haloalcohol | High stereoselectivity | mdpi.com |

| Biocatalytic Reduction | Carbonyl Reductases (CREDs) | Chiral α-Haloalcohol | High enantio- and stereoselectivity | almacgroup.com |

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a powerful tool in modern organic synthesis. ias.ac.in this compound, as a reactive α-haloketone, is an excellent substrate for various MCRs used to build complex heterocyclic molecules. nih.gov

The Hantzsch synthesis of thiazoles, as mentioned previously, can be performed as a three-component reaction between the α-haloketone, a thiourea or thioamide, and another component, leading to highly substituted thiazoles in a single step. asianpubs.org Other examples include:

Thiazole-2(3H)-thione Synthesis: A one-pot, three-component reaction between a primary amine, carbon disulfide, and an α-haloketone like this compound can yield substituted 1,3-thiazole-2(3H)-thione derivatives. ias.ac.in

Asinger Reaction: This MCR can synthesize 3-thiazoline derivatives from starting materials that include an α-haloketone. mdpi.com

Thiophene Synthesis: Polysubstituted thiophenes can be synthesized via the MCR of β-ketodithioesters, α-haloketones, and an isocyanide in an aqueous medium. researchgate.net

These MCRs are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity for applications in drug discovery and materials science. ias.ac.inmdpi.com

Chemo-, Regio-, and Stereoselectivity in Complex Chemical Transformations

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. A key example is the reduction of the carbonyl group without affecting the carbon-bromine bond. This is often achieved using specific biocatalysts or mild chemical reagents. google.comthermofisher.com Conversely, reactions like dehalogenation with metallic bismuth show chemoselectivity for the C-Br bond, leaving the carbonyl group intact. tandfonline.com Nucleophilic substitution at the α-carbon is another example of a highly chemoselective reaction. nih.gov

Regioselectivity: This relates to the preference for reaction at one position over another. In electrophilic aromatic substitution, the chlorine atom directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com In the Hantzsch thiazole synthesis, the regiochemistry is strictly controlled by the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization involving the thioamide nitrogen and the ketone's carbonyl carbon.

Stereoselectivity: This is crucial in reactions that create new stereocenters, particularly the reduction of the carbonyl group. Asymmetric reduction, especially using biocatalysts like carbonyl reductases or whole microbial cells, can produce one enantiomer of the resulting 2-bromo-1-(4-chlorophenyl)ethanol in high excess. almacgroup.commdpi.com For example, reductions with certain strains of Rhodotorula rubra can yield the (R)-halohydrin with excellent enantiomeric excess (ee >99%). mdpi.com The stereochemical outcome of nucleophilic substitutions at the α-carbon can also be controlled, though these reactions often proceed via an Sₙ2 mechanism with inversion of configuration. up.ac.za

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of the molecule.

FTIR spectroscopy confirms the presence of key functional groups in 2-Bromo-4'-chloroacetophenone. The analysis reveals characteristic absorption bands corresponding to specific vibrational motions within the molecule. An aromatic C-H stretching vibration is identified at 3037 cm⁻¹, while an aliphatic C-H stretching band is observed at 1437 cm⁻¹. Furthermore, C-H deformation vibrations are noted at 784 cm⁻¹ and 757 cm⁻¹. researchgate.net Theoretical calculations have assigned the C-Cl and C-Br stretching modes to bands at approximately 619 cm⁻¹ and 515 cm⁻¹, respectively. acs.org These spectral features are crucial for confirming the molecular structure. A comprehensive study of 4-chloro-2-bromoacetophenone has been conducted, providing detailed experimental and theoretical vibrational analysis. researchgate.netnih.gov

Table 1: FTIR Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretching | 3037 | |

| Aliphatic C-H Stretching | 1437 | |

| C-H Deformation | 784 | researchgate.net |

| C-H Deformation | 757 | researchgate.net |

| C-Cl Stretching (Calculated) | 619 | acs.org |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. Experimental FT-Raman spectra have been recorded for 4-chloro-2-bromoacetophenone, which is an alternative name for the same compound. researchgate.netresearchgate.netnih.gov In these studies, the C-Br stretching vibrations were identified as strong bands at 691 cm⁻¹ and 521 cm⁻¹ in the FTIR spectrum, with corresponding Raman signals at 626 cm⁻¹, 610 cm⁻¹, and 491 cm⁻¹. researchgate.net The presence of heavy halogen atoms like chlorine and bromine can lead to a mix of vibrational modes involving the aromatic ring. researchgate.net

Table 2: FT-Raman Spectral Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C-Br Stretching | 626 | researchgate.net |

| C-Br Stretching | 610 | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure by probing the magnetic environments of the atomic nuclei.

The ¹H NMR spectrum of this compound provides unambiguous confirmation of its proton framework. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals for the aromatic and aliphatic protons. asianpubs.orgrsc.org The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group appear as a characteristic singlet at approximately 4.42-4.46 ppm. asianpubs.orgrsc.org The aromatic region shows two sets of signals corresponding to the protons on the para-substituted chlorophenyl ring. These appear as two doublets or multiplets in the range of 7.48 to 7.94 ppm. asianpubs.orgrsc.org The integration of these signals confirms the presence of two methylene protons and four aromatic protons, consistent with the proposed structure.

Table 3: ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |

|---|---|---|---|---|

| -CH₂Br | 4.42 | Singlet | - | rsc.org |

| Aromatic H | 7.48 | Doublet | 8.8 | rsc.org |

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, the spectrum shows signals corresponding to the carbonyl carbon, the carbons of the aromatic ring, and the bromo-substituted methylene carbon. asianpubs.orgrsc.org The carbonyl carbon (C=O) is the most deshielded, appearing at approximately 190.2 ppm. asianpubs.orgrsc.org The carbon atom of the methylene group (-CH₂Br) resonates at around 30.4 ppm. rsc.org The aromatic carbons appear in the typical region for substituted benzene (B151609) rings, with chemical shifts observed at approximately 129.2, 130.3, 132.2, and 140.5 ppm, corresponding to the four distinct carbon environments in the chlorophenyl ring. rsc.org

Table 4: ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ) ppm | Reference |

|---|---|---|

| -CH₂Br | 30.4 | rsc.org |

| Aromatic C | 129.2 | rsc.org |

| Aromatic C | 130.3 | rsc.org |

| Aromatic C-Cl | 132.2 | rsc.org |

| Aromatic C-CO | 140.5 | rsc.org |

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound, grown from a carbon tetrachloride solution, reveals characteristic absorption between 300 and 400 nm. researchgate.net This absorption is attributed to the electronic transitions within the aromatic ring system. researchgate.net The analysis also indicates that the crystal is highly transparent, with approximately 78% transmission in the visible range from 400 to 800 nm, a property of interest for optical applications. researchgate.net Studies on crystals of this compound confirm its transparency and suitability for analysis via UV-Visible spectral methods. ias.ac.inacs.org

Thermal Analysis Techniques

Thermal analysis provides valuable information regarding the stability, purity, and phase transitions of a material as a function of temperature. For this compound (BCAP), Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) have been employed to elucidate these properties. asianpubs.orgbookpi.org

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. This analysis is fundamental in determining the thermal stability of a compound. Studies on this compound involved heating the crystalline sample in a nitrogen atmosphere to observe its degradation profile. asianpubs.org

The analysis, performed using a Netzsch STA 409 simultaneous thermal analyzer over a temperature range from 28°C to 1200°C, demonstrated the high thermal stability of the compound. asianpubs.orgasianpubs.org The resulting thermogram is indicative of a material that does not undergo significant mass loss until elevated temperatures are reached, a characteristic of high purity and stability. asianpubs.org While specific decomposition temperatures are contingent on experimental conditions, the TGA curve confirms the material's integrity over a significant thermal range.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This method is highly sensitive to phase transitions such as melting, crystallization, and solid-state transitions.

For this compound, DTA was conducted concurrently with TGA. asianpubs.orgbookpi.org The DTA curve for a pure compound is expected to show a sharp, well-defined endothermic peak at its melting point. The analysis of BCAP crystals supports their high degree of purity. asianpubs.orgasianpubs.org The absence of multiple thermal events prior to melting suggests the lack of significant impurities or polymorphic phase transitions under the tested conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation

Single Crystal X-ray Diffraction (XRD) Studies

Single-crystal X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on unit cell dimensions, crystal system, molecular conformation, and intermolecular interactions that govern the crystal packing.

High-quality single crystals of this compound, grown from a carbon tetrachloride solution, were analyzed using a Bruker Nonius CAD4 single-crystal X-ray diffractometer. asianpubs.orgasianpubs.org The crystallographic analysis revealed that the compound crystallizes in the orthorhombic system. asianpubs.orgasianpubs.org The determined unit cell parameters are summarized in the table below. asianpubs.orgasianpubs.org

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| a | 4.1336 Å |

| b | 9.558 Å |

| c | 21.6142 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Unit Cell Volume (V) | 853.76 ų |

Table 1: Unit cell dimensions and crystal system for this compound. asianpubs.orgasianpubs.org

While the complete crystal structure solution detailing atomic coordinates has not been widely published, computational studies and analyses of closely related compounds provide significant insight into the molecular conformation and intermolecular interactions of this compound.

Computational analyses, using methods such as the Hartree-Fock level of theory, have been performed to determine the optimized geometry of the molecule. These studies indicate that due to the electronic effects of the substituents on the phenyl ring, distortions from ideal geometries occur. For instance, the bond angle C1-C6-C5 within the phenyl ring is calculated to be 121.9°, deviating from the ideal 120° of a regular hexagon.

The crystal packing is likely stabilized by a network of weak intermolecular interactions. In organic molecules containing halogen atoms and carbonyl groups, interactions such as C-H···O and C-H···Br hydrogen bonds, as well as halogen···halogen and π–π stacking interactions, are common. iucr.orgiucr.org Studies on a structurally similar molecule, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, which shares the 2-bromo-1-(4-chlorophenyl)ethan-1-one moiety, revealed the presence of C-H···O and C-H···Br contacts, alongside π–π stacking interactions, which organize the molecules into layers within the crystal. iucr.orgiucr.orgunimelb.edu.au It is anticipated that similar non-covalent interactions dictate the supramolecular assembly in the crystal structure of this compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. While detailed DFT studies on 2-bromo-4'-chloroacetophenone are not extensively published, the methodologies are well-established through research on analogous compounds. dergipark.org.trdergipark.org.tr A foundational computational study on this molecule utilized the Hartree-Fock (HF) method, an ab initio approach that provides a solid basis for understanding its structural and vibrational properties.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement of atoms, known as its equilibrium structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For this compound, calculations were performed using the Gaussian 03 software package with the Hartree-Fock (HF) method and a 6-31G* basis set to predict its molecular structure.

The optimization process alters the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. The absence of imaginary vibrational frequencies in the subsequent analysis confirms that this optimized structure corresponds to a true energy minimum. The resulting optimized geometrical parameters define the molecule's most stable conformation.

Key optimized geometrical parameters for this compound, as determined by HF/6-31G* calculations, are presented below. The analysis of bond angles shows some deviation from a perfect hexagonal ring structure, which is attributed to the presence of the chloro and bromoacetyl substituents. For instance, the C1-C6-C5 bond angle within the phenyl ring is calculated to be 121.9°.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Calculated Value (HF/6-31G*) |

|---|---|

| Bond Lengths (Å) | |

| C-Cl | 1.73 |

| C-Br | 1.96 |

| C=O | 1.22 |

| Bond Angles (°) | |

| C1-C6-C5 | 121.9 |

| A(5,6,11) | 119.1 |

| A(1,6,11) | 119.1 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing molecular structure. Computational methods are used to calculate the vibrational frequencies and normal modes, which correspond to the collective motions of atoms in the molecule. These calculations are indispensable for the assignment of experimental vibrational spectra.

For this compound, vibrational frequencies were calculated using the HF/6-31G* basis set. Theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors; therefore, a scaling factor is typically applied to improve agreement with experimental data. For calculations using the HF/6-31G* basis set, a scaling factor of 0.8929 is commonly used.

The analysis allows for the assignment of specific vibrational modes. For example, the C-Br stretching mode is assigned at a calculated value of 515 cm⁻¹, while the C-Cl stretching mode is found at 619 cm⁻¹. The characteristic stretching vibrations of the benzene (B151609) ring are observed near 1600, 1580, 1490, and 1440 cm⁻¹. A detailed assignment of the calculated wavenumbers, along with their IR intensities and Raman activities, provides a comprehensive understanding of the molecule's vibrational behavior.

Table 2: Selected Calculated Vibrational Wavenumbers (cm⁻¹) and Assignments for this compound

| Calculated Wavenumber (HF/6-31G*) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| 1704 | 220.31 | 41.33 | υC=O |

| 1591 | 26.91 | 153.21 | υPh |

| 1095 | 41.34 | 31.43 | υPh(X) |

| 832 | 5.88 | 47.79 | γCH |

| 747 | 41.30 | 7.26 | γPh |

| 619 | 28.60 | 16.65 | υCCl |

| 515 | 32.78 | 8.79 | υCBr |

| 459 | 11.72 | 11.73 | γC=O |

υ-stretching; γ-out-of-plane deformation; Ph-Phenyl; X-substituent sensitive

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the detailed structure of organic molecules in solution. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting the NMR chemical shifts of molecules. dergipark.org.tr This method involves calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, typically using a DFT-optimized geometry. dergipark.org.trdergipark.org.tr

While specific GIAO calculations for this compound are not detailed in the available literature, the methodology has been successfully applied to structurally similar compounds like 2,4'-dibromoacetophenone (B128361). dergipark.org.tr In such studies, ¹H and ¹³C NMR isotropic chemical shifts are calculated based on the optimized structure. dergipark.org.trdergipark.org.tr The predicted values are then compared with experimental spectra, such as the known ¹H NMR spectrum of this compound, to validate the computational model. asianpubs.orgresearchgate.net This correlative approach is crucial for confirming structural assignments and understanding how substituents influence the electronic environment of the nuclei. dergipark.org.tr

Calculation of Vibrational Frequencies and Normal Mode Analysis

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule, which govern its reactivity and spectroscopic behavior, can be explored through molecular orbital analysis. Key aspects include the study of frontier molecular orbitals and the mapping of the molecule's electrostatic potential. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov

These energies are typically calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). dergipark.org.trdergipark.org.tr A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions, facilitating charge transfer within the molecule. nih.gov For related acetophenone (B1666503) derivatives, these calculations have been performed to understand their electronic transitions and reactivity patterns. dergipark.org.trresearchgate.net Such analysis for this compound would reveal how the bromine and chlorine substituents modulate its electronic properties and reactivity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the molecule's electron density surface to identify regions that are electron-rich or electron-poor. The MEP is an invaluable tool for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. dergipark.org.trnih.gov

The MEP surface is color-coded to denote different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack. Blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential. nih.gov For acetophenone derivatives, the MEP map generally shows a negative potential around the electronegative carbonyl oxygen atom, making it a site for electrophilic interaction. dergipark.org.tr Positive potentials are often located around the hydrogen atoms. nih.gov An MEP analysis of this compound would clarify the electronic influence of the halogen substituents on the reactivity of both the phenyl ring and the acyl group.

Density of States (DOS) Analysis: Total (TDOS), Partial (PDOS), and Overlap Population (OPDOS)

While specific DOS analyses for this compound are not extensively detailed in the available literature, the methodology is well-established for analogous compounds such as 2,4'-dibromoacetophenone. dergipark.org.trdergipark.org.tr These studies serve as a robust template for how such an analysis would be performed and what it would reveal.

Density of States (DOS) analysis is a powerful tool for understanding the electronic structure and bonding characteristics of a molecule. The calculations are typically performed using programs like GaussSum after geometry optimization with a suitable basis set, such as DFT/B3LYP/6-311++G(d,p). dergipark.org.tr

Total Density of States (TDOS): The TDOS plot illustrates the distribution of all molecular orbitals (MOs) at different energy levels. It provides a global picture of the electronic states available in the molecule.

Partial Density of States (PDOS): PDOS deconstructs the total DOS, showing the contribution of individual atoms or functional groups (e.g., the phenyl ring, the carbonyl group, the halogen atoms) to the molecular orbitals. This allows for a detailed understanding of which atoms are involved in specific energy levels, such as the Frontier Molecular Orbitals (HOMO and LUMO).

Overlap Population Density of States (OPDOS) or Crystal Orbital Overlap Population (COOP): OPDOS analysis provides crucial information about the bonding, anti-bonding, or non-bonding nature of the interactions between specific atoms or fragments across the energy spectrum. Positive values in an OPDOS plot indicate bonding interactions, negative values indicate anti-bonding interactions, and values near zero suggest non-bonding interactions. For a molecule like 2,4'-dibromoacetophenone, this analysis has been used to characterize the nature of C-C, C-Br, and C=O bonds. dergipark.org.tr

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Free Energy)

Theoretical calculations allow for the prediction of key thermodynamic properties of this compound at various temperatures. These calculations are typically performed based on the vibrational frequencies obtained from the optimized molecular structure using methods like DFT. dergipark.org.tr The relationships between properties like heat capacity, entropy, and enthalpy with temperature can be established.

Studies on structurally similar molecules, such as 2,4'-dibromoacetophenone, have demonstrated the calculation of these properties using DFT (B3LYP) methods. dergipark.org.trdergipark.org.tr The results provide valuable information on the thermal stability of the molecule.

Table 1: Example of Calculated Thermodynamic Properties for a Structurally Similar Compound (2,4'-dibromoacetophenone) Note: This data is for a related compound and illustrates the type of information generated from computational analysis. dergipark.org.tr

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

| 100 | 2.58 | 23.15 | 79.45 |

| 200 | 5.83 | 38.34 | 98.71 |

| 298.15 | 10.16 | 50.12 | 114.53 |

| 400 | 16.03 | 60.18 | 129.58 |

| 500 | 22.89 | 67.85 | 143.24 |

These calculations can predict how the thermodynamic functions of this compound change with temperature, which is critical for understanding its behavior under different reaction conditions.

Prediction of Non-Linear Optical (NLO) Properties

Organic materials with NLO properties are of significant interest for applications in optical information storage, frequency mixing, and telecommunications. Computational studies have identified this compound as a promising candidate for NLO applications. researchgate.net

The first hyperpolarizability (β₀) is a key measure of a molecule's potential for second-order NLO activity. For this compound, this value has been calculated using the Hartree-Fock (HF) method with a 6-31G* basis set.

The calculated value was found to be significant, suggesting that the molecule possesses a notable NLO response. researchgate.net

Table 2: Calculated First Hyperpolarizability of this compound

| Computational Method | Basis Set | First Hyperpolarizability (β₀) (esu) | Reference |

| Hartree-Fock (HF) | 6-31G* | 3.50 x 10⁻³⁰ |

This value is comparable to other similar derivatives known for their NLO properties, marking the compound as an attractive object for further investigation in the field of non-linear optics.

The NLO response of this compound is intrinsically linked to its molecular structure. The key contributing factors include:

Charge Asymmetry: The presence of electron-withdrawing halogen atoms (bromine and chlorine) and the carbonyl group on the conjugated phenyl ring system creates a significant intramolecular charge transfer, which is a primary requirement for a high NLO response.

Conjugated System: The π-electron system of the benzene ring acts as a bridge for electron delocalization, which is enhanced by the substituents. This delocalization is crucial for generating non-linear optical effects.

Computational analysis helps in understanding these structural and bonding features that contribute to the enhancement of hyperpolarizability. The potential of this compound and its derivatives in NLO applications is an active area of research. researchgate.netresearchgate.net

First Hyperpolarizability Calculations

Computational Modeling of Reaction Mechanisms

Computational modeling provides a powerful means to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

DFT calculations are widely used to model reaction mechanisms involving halogenated acetophenones. This approach allows researchers to identify transition states, calculate their energy barriers (activation energies), and map out the entire energy profile of a reaction. nih.gov

For instance, in reactions like α-bromination, DFT can model the electron density to identify the most reactive sites on the molecule. By analyzing the transition state, researchers can determine the lowest energy pathway for the reaction to proceed. Studies on analogous acetophenones show that computational analysis can accurately predict regioselectivity by comparing the activation energies for different potential reaction pathways.

Furthermore, in more complex reactions where this compound is used as a reagent, DFT calculations have been employed to validate proposed mechanisms. nih.gov By computing the energy profiles for various possible routes, the most energetically favorable pathway can be identified, supporting experimental observations. nih.gov This includes modeling the formation of key intermediates and transition states to explain the final product distribution. nih.gov

Influence of Solvents and Catalysts on Reaction Pathways

The reaction pathways of this compound, like many organic reactions, are significantly influenced by the surrounding solvent and the presence of catalysts. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these effects at a molecular level.

Solvent Effects:

The choice of solvent can dramatically alter the rate and selectivity of a reaction by stabilizing or destabilizing reactants, transition states, and products to different extents. For reactions involving this compound, the polarity of the solvent is a critical factor.

In the synthesis of related α-bromoacetophenones, polar aprotic solvents such as dichloromethane (B109758) (DCM) are often preferred as they can stabilize charged intermediates formed during the reaction without participating in hydrogen bonding. For instance, in the bromination of 4'-fluoroacetophenone, a structurally similar compound, DCM is a recommended solvent. Experimental work on the synthesis of 4-chloro-α-bromo-acetophenone has utilized acetic acid as a solvent. researchgate.net

Computational models can predict how solvent molecules interact with the reacting species. By calculating the energies of the species in different solvent environments (simulated using implicit or explicit solvent models), chemists can predict the most favorable reaction pathway. For example, a study on palladium-catalyzed cross-coupling reactions demonstrated that a switch from non-polar to polar solvents could change the active catalytic species and, consequently, the reaction outcome. ethz.ch While specific computational studies on the solvent effects for a wide range of reactions of this compound are not widely documented, the principles derived from similar systems are applicable. A DFT study on 2,4'-dibromoacetophenone noted that discrepancies between calculated and experimental spectroscopic data could be attributed to solvent effects, highlighting the solvent's influence on the molecule's electronic environment. dergipark.org.tr

The following table summarizes the types of solvents used in reactions involving similar acetophenone derivatives and their general role:

| Solvent Type | Examples | General Role in Reactions of Acetophenone Derivatives |

| Polar Aprotic | Dichloromethane (DCM), Acetonitrile (B52724) | Stabilize charged intermediates and transition states, favoring SN2 type reactions. |

| Polar Protic | Acetic Acid | Can act as both solvent and catalyst (acid catalysis), and can solvate ions. researchgate.net |

| Non-polar | Carbon Tetrachloride (CCl₄), Benzene | Used for radical reactions or when polar intermediates are not involved. |

Catalyst Effects:

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In the synthesis of this compound and its analogs, various catalysts are employed.

Lewis acids are common catalysts in electrophilic bromination reactions. For the bromination of 4'-fluoroacetophenone, Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are used to polarize the bromine molecule, enhancing its electrophilicity and promoting regioselectivity. Computational studies can model the interaction between the catalyst and the substrate, revealing the structure of the catalyzed transition state and quantifying the reduction in the activation barrier.

In other types of reactions, such as cross-coupling, transition metal catalysts, particularly palladium-based ones, are crucial. DFT studies on palladium-catalyzed reactions have been instrumental in understanding complex catalytic cycles, including oxidative addition, transmetalation, and reductive elimination steps. ethz.ch For instance, research on the deaminative coupling of ketones with amines utilized a ruthenium-based catalyst, and DFT studies helped to elucidate a stepwise mechanism involving a -carbon migration. evitachem.com

The table below lists catalysts used in the synthesis and reactions of related haloacetophenones and their functions:

| Catalyst Type | Examples | Function |

| Lewis Acids | FeCl₃, AlCl₃ | Enhance the electrophilicity of the brominating agent in electrophilic substitution reactions. |

| Radical Initiators | Azobisisobutyronitrile (AIBN) | Initiate radical chain reactions, for example in brominations using N-Bromosuccinimide (NBS). |

| Transition Metals | Palladium (Pd) complexes, Ruthenium (Ru) complexes | Catalyze cross-coupling reactions, C-N bond activation, and other carbon-carbon bond-forming reactions. evitachem.com |

| Brominating Agents | Pyridine (B92270) hydrobromide perbromide | Acts as a safer and more manageable source of bromine for α-bromination of ketones. researchgate.net |

Application of Computational Hydrogen Electrode (CHE) Model in Electrosynthesis Studies

Electrosynthesis offers a green and efficient alternative to traditional chemical synthesis by using electrical potential to drive reactions. The Computational Hydrogen Electrode (CHE) model is a powerful theoretical tool developed by Nørskov and co-workers to study the thermodynamics of electrochemical reactions. It allows for the calculation of free energies of reaction intermediates at a given electrode potential (U) by relating it to the chemical potential of a proton-electron pair (H⁺ + e⁻), which is set equivalent to that of ½ H₂(g) at standard conditions (U = 0 V vs. SHE, pH = 0, p(H₂) = 1 bar).

The free energy (G) of an elementary electrochemical step at a potential U can be calculated as:

ΔG(U) = ΔG(U=0) - neU

where ΔG(U=0) is the free energy change at zero potential, n is the number of electrons transferred, and e is the elementary charge.

While specific studies applying the CHE model to the electrosynthesis of this compound are not readily found in the literature, the model's utility has been demonstrated for other organic electrochemical processes. For example, in a study on the electrosynthesis of dimeric butenolides from 2,4-diarylfurans, the CHE model was used to assess the influence of an applied potential of +1.3 V on the reaction energies of elementary steps. nih.gov This allowed the researchers to compare different reaction pathways and support their proposed mechanism, which involved the formation of furanoxy radicals. nih.gov

A hypothetical application of the CHE model to a reaction involving this compound, such as its electrochemical reduction, would involve the following steps:

Propose a reaction mechanism: This would consist of a series of elementary steps, including electron transfers, proton transfers, and chemical bond formations/breakages.

Calculate free energies: Using DFT, the free energies of all gaseous, solvated, and adsorbed species in the proposed mechanism would be calculated.

Apply the CHE model: The free energy of each elementary step would be calculated as a function of the electrode potential U.

Construct a free energy diagram: This diagram would plot the free energy of the intermediates along the reaction coordinate at different potentials, allowing for the identification of the potential-determining step and the prediction of the required overpotential.

Such a study could, for instance, investigate the electrochemical reduction of the carbonyl group or the cleavage of the carbon-bromine bond in this compound, providing valuable insights for designing efficient electrosynthetic routes.

Advanced Applications and Emerging Research Paradigms

Materials Science and Photonics Applications

Recent research has indicated the potential of 2-bromo-4'-chloroacetophenone in the field of materials science, particularly in the development of non-linear optical (NLO) materials. NLO materials have applications in telecommunications and optical information storage. researchgate.net

Crystals of 2-bromo-4-chloroacetophenone (BCAP) have been grown and characterized for their NLO properties. researchgate.net These crystals demonstrate good second harmonic generation (SHG) efficiency, a key characteristic of NLO materials. researchgate.net The UV-visible absorbance spectrum of BCAP shows high transparency in the visible and near-infrared regions, which is crucial for optical applications. researchgate.net The development of organic NLO materials like BCAP is a promising area of research, as they can be produced cost-effectively. researchgate.net

Design and Synthesis of Organic Non-Linear Optical (NLO) Materials

This compound (BCAP) has been identified as a promising organic non-linear optical (NLO) crystal. asianpubs.org Organic NLO materials are gaining attention for their superior parameters compared to traditional inorganic crystals like potassium dihydrogen phosphate (B84403) (KDP). asianpubs.orgasianpubs.org These materials are integral to applications such as second harmonic generation (SHG), frequency mixing, and electro-optic modulation. asianpubs.orgasianpubs.org

The synthesis of NLO materials often involves growing crystals from a solution. For instance, transparent, high-quality BCAP crystals have been successfully grown from a carbon tetrachloride (CCl4) solvent using a slow evaporation technique at room temperature. asianpubs.orgasianpubs.org The purity and structural integrity of these crystals are confirmed through techniques like Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (1H NMR) studies. asianpubs.orgasianpubs.org Computational studies, such as those using the Gaussian 03 software package, have been employed to calculate the vibrational frequencies and the first hyperpolarizability of BCAP, providing theoretical support for its NLO properties. The calculated first hyperpolarizability of BCAP is comparable to similar derivatives, marking it as a compound of interest for future NLO research.

The analysis of organic molecules with conjugated π-electron systems, like BCAP, is crucial for understanding their large hyperpolarizability, a key factor in NLO activity. The structural and bonding features that enhance hyperpolarizability are investigated by analyzing vibrational modes through IR and Raman spectroscopy.

Potential in Optical Information Storage and Telecommunication Devices

The NLO properties of this compound directly translate to its potential in high-tech applications. asianpubs.org Non-linear optics has wide-ranging applications in telecommunication and optical information storage devices. asianpubs.orgasianpubs.orgresearchgate.net The ability of organic NLO materials like BCAP to efficiently perform second harmonic generation (SHG) is particularly valuable. asianpubs.orgasianpubs.org SHG is a process where two photons with the same frequency are converted into a single photon with twice the frequency, a critical function in laser technology and optical data processing.

The transparency of BCAP crystals is a vital characteristic for their use in optical devices. akjournals.com UV-Visible spectral analysis of solution-grown BCAP crystals has shown that they are highly transparent, with approximately 78% transmission in the 400–800 nm range and 82% transmission from 800–1200 nm. akjournals.com This high level of transparency makes BCAP suitable for modulation purposes in optical devices. akjournals.com

Electrochemical Transformations and Electrosynthesis

Electrosynthesis is a method that uses electricity to drive chemical reactions, offering a green alternative to conventional synthesis by often avoiding harsh reagents. researchgate.netcardiff.ac.uk

Anodic Oxidation Pathways of Related Furan (B31954) Derivatives

Research into the electrochemical behavior of related compounds can provide insights into the potential reactions of this compound. The anodic oxidation of furan and its derivatives, for example, has been studied in various solvents. rsc.org In methanol, the electrolysis of furans typically yields 2,5-dihydro-2,5-dimethoxyfurans. rsc.org However, in acetic acid, while furan itself forms 2,5-diacetoxy-2,5-dihydrofuran, α-alkyl-substituted furans undergo side-chain acetoxylation. rsc.org

More recent studies on the anodic oxidation of 2,4-diarylfurans in aqueous acetonitrile (B52724) have shown the formation of dimeric butenolides through a C-C homocoupling reaction. nih.gov The presence of water is crucial in this process, acting as the oxygen source for the butenolide ring. nih.gov The reaction mechanism is thought to involve the dimerization of furanoxy radical intermediates on the anode surface. nih.gov

Investigating Electrolyte and Solvent Effects in Electrochemical Reactions

The choice of electrolyte and solvent significantly influences the outcome of electrochemical reactions. als-japan.com In the anodic oxidation of 2,4-diarylfurans, the use of different electrolytes has led to varied products. nih.gov For instance, using tetraethylammonium (B1195904) bromide (Et4NBr) as the electrolyte resulted in the formation of 2-bromo-3,5-diphenylfuran as the sole product. nih.gov This occurs through the initial oxidation of bromide to bromine, which then reacts with the furan. nih.gov When a halide-free electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu4NBF4) was used, the desired dimeric butenolide was produced, though with other side products. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with desired properties. For this compound, its derivatives are synthesized and studied to understand how structural modifications affect their activity.

This compound serves as a precursor for various other molecules. For instance, it is used in the synthesis of imidazo[2,1-b] asianpubs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole derivatives. dlsu.edu.ph One such derivative, 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] asianpubs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole, was synthesized through a process involving the dehydrocyclization of an acylated thiosemicarbazide (B42300) with this compound. dlsu.edu.ph This derivative can be used in SAR studies to explore the effect of different alkyl chain lengths on its biological activity. dlsu.edu.ph

The reactivity of this compound is also a subject of study. Compared to its analogue, 2-bromo-4'-fluoroacetophenone, the chlorine atom in this compound is a less effective leaving group in nucleophilic substitution reactions. This difference in reactivity, attributed to the different halogen substituents, is a key consideration in the synthesis of new derivatives.

The table below provides a comparison of this compound with some of its derivatives, highlighting the impact of different substituents on their properties and applications.

| Compound Name | Key Substituents | Noted Properties/Applications |

| This compound | Bromine at α-position, Chlorine at para-position of the phenyl ring | Precursor for other compounds, studied for non-linear optical properties. |

| 2-Bromo-4'-fluoroacetophenone | Bromine at α-position, Fluorine at para-position of the phenyl ring | Higher polarity due to fluorine, affecting enzymatic reduction rates. |

| 2-Bromo-4'-methoxyacetophenone | Bromine at α-position, Methoxy group at para-position of the phenyl ring | Primarily used in pharmaceuticals. |

| 5-bromo-6-(4-chlorophenyl)-2-propylimidazo[2,1-b] asianpubs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole | Imidazo[2,1-b] asianpubs.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazole ring system | Potential anticancer activity. dlsu.edu.ph |

常见问题

Q. How can researchers address contradictions in enantioselectivity data across microbial strains?

- Answer : Discrepancies arise from strain-specific enzyme isoforms. For instance, Rhodotorula rubra KCh 82 achieves 92% conversion of this compound to (R)-halohydrins in 48 hours (Fig. 1A ), while Y. lipolytica A-101 shows reversible kinetics (Fig. 5 ). Mitigation strategies include:

- Table 1 : Strain Comparison for Biocatalytic Reduction

| Strain | Conversion (%) | e.e. (%) | Key Enzyme |

|---|---|---|---|

| Rhodotorula rubra | 92 | 85 (R) | Alcohol dehydrogenase |

| Y. lipolytica A-101 | 100 | 60 (R) | Ketoreductase Kdhr1 |

- Genetic engineering (e.g., site-directed mutagenesis) to enhance enzyme stereoselectivity .

Q. What analytical methods resolve reversibility challenges in ketone-alcohol equilibria during biotransformation?

- Answer : Gas chromatography (GC) with chiral columns (e.g., β-cyclodextrin) monitors equilibrium shifts. For this compound, adding a sacrificial substrate (e.g., isopropanol) drives the reaction toward alcohol formation via cofactor recycling. In situ IR spectroscopy tracks carbonyl group depletion in real time .

Methodological Guidance

Designing a kinetic study for halogenated acetophenone reductions :

- Steps :

Prepare substrate solutions in phosphate buffer (pH 7.0) with NADPH (0.2 mM).

Incubate with microbial lysates (e.g., Y. lipolytica B56-5) at 30°C.

Sample aliquots at 0, 6, 12, 24 hrs for GC analysis.

Calculate rate constants (k) using Michaelis-Menten models, noting bromine’s steric effects reduce kcat by ~40% compared to chloro analogs .

Optimizing reaction conditions for imidazo[1,2-a]pyridine derivatives :

- Protocol :

- React this compound (1.2 eq) with 2-amino-4-methylpyridine (1 eq) in acetic acid (0.1 M) at 25°C for 24 hrs.

- Isolate the Schiff base via vacuum filtration (yield: 85–92%).

- Cyclize using DMSO/I₂ (2 eq) at 80°C for 6 hrs to form 2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。